3-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid
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Overview
Description
3-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid is a heterocyclic aromatic compound that contains an oxadiazole ring fused to a benzoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes. The dehydrative cyclization of 1,2-diacylhydrazines can also be employed. Various oxidizing agents such as lead tetraacetate, lead dioxide, potassium permanganate, chloramine-T, and ferric chloride are used in these reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, lead tetraacetate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its electron-conducting properties.
Agriculture: The compound and its derivatives are explored for their herbicidal and fungicidal activities.
Mechanism of Action
The mechanism of action of 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in inflammation and pain pathways. The exact molecular targets can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities, such as antimicrobial and anti-inflammatory properties.
Benzoic Acid Derivatives: Compounds like salicylic acid and para-aminobenzoic acid also contain the benzoic acid moiety and are used in various medicinal and industrial applications.
Uniqueness
3-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid is unique due to the combination of the oxadiazole ring and the benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications in different fields, making it a versatile compound for research and development.
Properties
IUPAC Name |
3-(5-ethyl-1,3,4-oxadiazol-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-9-12-13-10(16-9)7-4-3-5-8(6-7)11(14)15/h3-6H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTJJGDYWKMXOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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